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Compound of Interest

Compound Name: BMS-561392 formate

Cat. No.: B12385739

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the available information
regarding the clinical trial failures of BMS-561392 (also known as DPC-333), a selective
inhibitor of TNF-alpha converting enzyme (TACE/ADAM17). The information is presented in a
guestion-and-answer format to directly address potential issues and guide future research.

Frequently Asked Questions (FAQS)

Q1: What is BMS-561392 and what was its intended therapeutic use?

BMS-561392 is a potent and selective, orally bioavailable inhibitor of Tumor Necrosis Factor-
alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17
(ADAM17).[1] It was developed by Bristol-Myers Squibb for the treatment of inflammatory
diseases characterized by the overproduction of TNF-alpha, primarily rheumatoid arthritis (RA)
and inflammatory bowel disease.[2][3]

Q2: What was the primary mechanism of action for BMS-5613927

BMS-561392 functions by inhibiting the TACE enzyme, which is responsible for cleaving the
membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-alpha) to its soluble,
active form. By blocking this cleavage, BMS-561392 was designed to reduce the levels of
circulating TNF-alpha, a key pro-inflammatory cytokine implicated in the pathophysiology of
rheumatoid arthritis.
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Q3: Why did the clinical trials for BMS-561392 fail?

The Phase lla clinical trials for BMS-561392 in patients with rheumatoid arthritis were
terminated due to a combination of hepatotoxicity (liver toxicity) and a lack of sufficient efficacy.
[3] This has been a common challenge for the development of TACE inhibitors.[3]

Q4: Is there any quantitative data available from the failed Phase Il trials?

Unfortunately, specific quantitative data from the failed Phase lla trials, such as the precise
incidence and severity of hepatotoxicity or the exact efficacy endpoints that were not met, have
not been publicly released in detail. This is not uncommon for clinical trials that are terminated
early due to adverse events or lack of efficacy.

Q5: What preclinical and Phase | clinical data is available for BMS-5613927?

Preclinical studies in animal models of arthritis demonstrated that BMS-561392 could
effectively suppress inflammation.[1] A Phase | clinical trial in healthy male volunteers provided
some pharmacokinetic and pharmacodynamic data.

Data Summary
linical Effi t S-561392 (DPC-333)

Parameter Value Species Model Source

TACE Inhibition

(i) 0.3nM In vitro Enzyme Assay [1]
[
TNF-alpha ]
Endotoxin-
Release 6 mg/kg (oral) Mouse ) [1]
o induced
Inhibition (ED50)
Contact
Hypersensitivity 10 mg/kg (oral) Mouse DNFB-induced [1]

Inhibition (ED50)

Phase | Pharmacokinetics in Healthy Male Volunteers
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Parameter Value Notes Source

) ) Single escalating oral
Terminal Half-life 3 -6 hours [4]
doses

ex vivo IC50 for TNF-

_ 113 nM - [4]
alpha suppression

Troubleshooting Guide for Researchers
This section addresses potential issues researchers might encounter when working with TACE
inhibitors like BMS-561392, based on the known reasons for its clinical trial failure.

Issue 1: Observed Hepatotoxicity in Preclinical Models

Possible Cause: Off-target effects of TACE inhibition. ADAM17 has numerous substrates
besides pro-TNF-alpha, and their altered shedding could lead to unintended biological
consequences. For example, ADAM17 is involved in the shedding of various growth factor
ligands and receptors.[5][6] The disruption of these pathways in the liver could contribute to
toxicity.

Troubleshooting/Experimental Protocol:

o Substrate Profiling: In your in vitro or in vivo models, perform proteomic analysis of the
secretome to identify other ADAM17 substrates that are affected by BMS-561392.

o Liver Enzyme Monitoring: In animal studies, closely monitor liver function markers such as
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

o Histopathological Analysis: Conduct detailed histological examination of liver tissue from
treated animals to identify any signs of cellular damage, inflammation, or other
pathological changes.

Issue 2: Lack of Efficacy in an Animal Model of Arthritis

e Possible Cause:
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o Inadequate Drug Exposure: The pharmacokinetic properties of the compound in your
specific animal model may not be optimal, leading to insufficient target engagement.

o Redundancy in Inflammatory Pathways: The targeted pathway (TNF-alpha) may not be
the primary driver of inflammation in your specific model, or other compensatory
inflammatory pathways may be activated.

o Poor Translation from In Vitro to In Vivo: Potent in vitro activity does not always translate
to in vivo efficacy due to factors like bioavailability, metabolism, and tissue distribution.

e Troubleshooting/Experimental Protocol:

o Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies in your
animal model to correlate drug concentrations with the inhibition of TACE activity and TNF-
alpha levels in the target tissue.

o Biomarker Analysis: Measure a panel of inflammatory cytokines and biomarkers in your
model to understand the broader inflammatory milieu and to see if other pathways are
upregulated in response to TACE inhibition.

o Dose-Response Studies: Perform comprehensive dose-response studies to ensure that a
therapeutically relevant dose is being used.
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Caption: TACE/ADAM17 signaling and inhibition by BMS-561392.
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Caption: Workflow for assessing potential hepatotoxicity.
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Caption: Logical flow leading to BMS-561392 trial failure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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